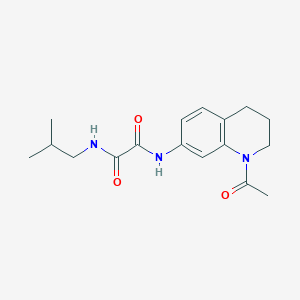

N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-isobutyloxalamide

Description

N1-(1-Acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-isobutyloxalamide (hereafter referred to as Compound 5) is a novel tryptamine derivative isolated from the marine mangrove endophytic fungus Botryosphaeria ramosa L29. Its structure was elucidated via spectroscopic analysis, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), with absolute configuration confirmed by circular dichroism (CD) spectroscopy . The compound was synthesized using the "Using Inhibitory Stress from Components of the Host" (UISCH) strategy, wherein (2R, 3R)-3,5,7-trihydroxyflavanone 3-acetate—a weakly inhibitory component from Myoporum bontioides—was introduced into the fungal culture medium to enhance production .

Compound 5 exhibits potent antifungal activity, outperforming the widely used agricultural fungicide triadimefon in inhibiting fungal growth. This bioactivity, combined with its unique biosynthesis pathway, positions it as a promising candidate for antifungal drug development.

Properties

IUPAC Name |

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(2-methylpropyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O3/c1-11(2)10-18-16(22)17(23)19-14-7-6-13-5-4-8-20(12(3)21)15(13)9-14/h6-7,9,11H,4-5,8,10H2,1-3H3,(H,18,22)(H,19,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVPNLRCUGJXGHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C(=O)NC1=CC2=C(CCCN2C(=O)C)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-isobutyloxalamide typically involves the following steps:

Formation of the Tetrahydroquinoline Moiety: The tetrahydroquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Acetylation: The tetrahydroquinoline intermediate is then acetylated using acetic anhydride in the presence of a base such as pyridine.

Oxalamide Formation: The acetylated tetrahydroquinoline is reacted with oxalyl chloride to form the oxalamide linkage. This step is typically carried out in an inert atmosphere using a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-isobutyloxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxalamide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the oxalamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted oxalamides.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

Medicine: Studied for its potential therapeutic effects, particularly in the treatment of pain and inflammation.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-isobutyloxalamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in pain signaling pathways, thereby exerting analgesic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound 5 belongs to a suite of bioactive metabolites isolated from B. ramosa L29, including four isocoumarin derivatives (botryospyrones A-D; Compounds 1–4) and a structurally distinct tryptamine. Below is a systematic comparison based on structural features, bioactivity, and synthesis methodologies.

Table 1: Comparative Analysis of Compound 5 and Botryospyrones A-D

Key Findings

Structural Divergence: Botryospyrones A-D (Compounds 1–4) are isocoumarins characterized by a fused bicyclic ring system with hydroxyl and alkyl substitutions. In contrast, Compound 5 is a tryptamine derivative featuring a 1,2,3,4-tetrahydroquinoline core acetylated at the N1 position and an isobutyloxalamide group at N2 . The absolute configurations of Compounds 3, 4, and 5 were resolved via CD spectroscopy, confirming stereochemical precision critical for bioactivity .

Antifungal Efficacy :

- Compounds 1, 2, 3, and 5 demonstrated superior inhibitory effects against multiple fungal strains compared to triadimefon, a benchmark fungicide. Compound 4’s activity remains unreported, suggesting either lower potency or untested targets .

- Compound 5’s unique tryptamine scaffold may enhance membrane permeability or target-specific binding, though mechanistic studies are pending.

Synthesis and Yield: While botryospyrones A-D were isolated via conventional fermentation, Compound 5 required the UISCH strategy.

Biosynthetic Implications :

- The UISCH approach highlights the ecological interplay between host plants and endophytic fungi, suggesting Compound 5’s biosynthesis is a defensive response to phytochemical stressors. This contrasts with the constitutive production of botryospyrones A-D .

Biological Activity

N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-isobutyloxalamide is a synthetic organic compound with potential applications in medicinal chemistry due to its unique structural features. This compound belongs to the class of oxalamides and contains a tetrahydroquinoline moiety, which has been associated with various biological activities, including anticancer and neuroprotective effects. This article reviews the biological activity of this compound based on available research findings and case studies.

- Molecular Formula : CHNO

- Molecular Weight : 365.4 g/mol

- CAS Number : 898466-33-6

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may exert its effects by modulating enzyme activity or receptor interactions, influencing various biochemical pathways.

Key Pathways

Research suggests that compounds with similar structures often modulate critical pathways such as:

- Phosphoinositide 3-Kinase/Protein Kinase B (PI3K/AKT) : This pathway is crucial for cell survival and proliferation.

- Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-kB) : Involved in immune response and inflammation.

Anticancer Properties

Studies have indicated that tetrahydroquinoline derivatives exhibit significant anticancer activity. For instance:

- In vitro studies : this compound has shown cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 12.5 | |

| PC-3 (Prostate) | 15.0 |

Neuroprotective Effects

The compound's neuroprotective properties have also been explored:

- Animal Models : In rodent models of neurodegenerative diseases, treatment with the compound resulted in reduced neuronal apoptosis and improved cognitive function.

Study on Anticancer Activity

A study published in a peer-reviewed journal assessed the anticancer efficacy of this compound in vitro. The results demonstrated that the compound induced apoptosis in cancer cells through the activation of caspase pathways.

Study on Neuroprotection

Another research project investigated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The findings revealed that treatment with the compound significantly improved memory retention and reduced amyloid plaque formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.